molecular formula C19H34O5 B14602228 Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate CAS No. 61140-99-6

Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate

Cat. No.: B14602228
CAS No.: 61140-99-6
M. Wt: 342.5 g/mol
InChI Key: VHIAEQXZGFEGRF-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate is a complex organic compound with a unique structure that includes an oxirane ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxirane ring and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which may further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-{(2S,3S)-3-[6-(hydroxy)hexyl]oxiran-2-yl}octanoate
  • Methyl 8-{(2S,3S)-3-[6-(methoxy)hexyl]oxiran-2-yl}octanoate
  • Methyl 8-{(2S,3S)-3-[6-(chloro)hexyl]oxiran-2-yl}octanoate

Uniqueness

Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate is unique due to the presence of the acetyloxy group, which imparts specific reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the hexyl chain.

Properties

CAS No.

61140-99-6

Molecular Formula

C19H34O5

Molecular Weight

342.5 g/mol

IUPAC Name

methyl 8-[(2S,3S)-3-(6-acetyloxyhexyl)oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O5/c1-16(20)23-15-11-7-6-9-13-18-17(24-18)12-8-4-3-5-10-14-19(21)22-2/h17-18H,3-15H2,1-2H3/t17-,18-/m0/s1

InChI Key

VHIAEQXZGFEGRF-ROUUACIJSA-N

Isomeric SMILES

CC(=O)OCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CC(=O)OCCCCCCC1C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.